6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of 7-hydroxy-4-phenylcoumarin, which undergoes further reactions to form the furochromene structure . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
6-Benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 6-Benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-Benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H20O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-benzyl-5,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H20O3/c1-16-20-14-22-23(19-11-7-4-8-12-19)15-28-24(22)17(2)25(20)29-26(27)21(16)13-18-9-5-3-6-10-18/h3-12,14-15H,13H2,1-2H3 |
InChI Key |
ANTVDKQRNQGPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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